Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate

CAS No.: 67905-53-7

Cat. No.: VC17279326

Molecular Formula: C19H9Cl2N3Na2O8S2

Molecular Weight: 588.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67905-53-7 |

|---|---|

| Molecular Formula | C19H9Cl2N3Na2O8S2 |

| Molecular Weight | 588.3 g/mol |

| IUPAC Name | disodium;4-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-5-hydroxynaphthalene-2,7-disulfonate |

| Standard InChI | InChI=1S/C19H11Cl2N3O8S2.2Na/c20-17-18(21)23-13-5-8(1-2-12(13)22-17)19(26)24-14-6-10(33(27,28)29)3-9-4-11(34(30,31)32)7-15(25)16(9)14;;/h1-7,25H,(H,24,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |

| Standard InChI Key | FXZLQOBYWBJERC-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=C(C(=N2)Cl)Cl.[Na+].[Na+] |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

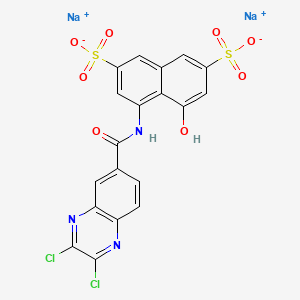

The compound’s identity is defined by its systematic IUPAC name: disodium;4-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-5-hydroxynaphthalene-2,7-disulfonate . Key identifiers are summarized in Table 1.

Table 1: Chemical Identity of Disodium 4-(((2,3-Dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate

| Property | Value |

|---|---|

| CAS No. | 67905-53-7 |

| Molecular Formula | C<sub>19</sub>H<sub>9</sub>Cl<sub>2</sub>N<sub>3</sub>Na<sub>2</sub>O<sub>8</sub>S<sub>2</sub> |

| Molecular Weight | 588.3 g/mol |

| SMILES Notation | C1=CC2=C(C=C1C(=O)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=C(C(=N2)Cl)Cl.[Na+].[Na+] |

| InChIKey | FXZLQOBYWBJERC-UHFFFAOYSA-L |

The structure features a naphthalene core with sulfonate groups at positions 2 and 7, a hydroxy group at position 5, and a 2,3-dichloroquinoxaline-6-carboxamide group at position 4 . The dichloroquinoxaline unit contributes to planar aromaticity, while the sulfonate groups impart hydrophilicity.

Synonyms and Registry Information

This compound is recognized by multiple synonyms, including:

-

Sodium 4-(2,3-dichloroquinoxaline-6-carboxamido)-5-hydroxynaphthalene-2,7-disulfonate

-

2,7-Naphthalenedisulfonic acid, 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxy-, disodium salt

Regulatory classifications include an EPA TSCA Commercial Activity Status of Inactive, indicating limited current industrial use .

Physicochemical Properties

Solubility and Stability

As a disodium salt, the compound exhibits high water solubility due to ionic dissociation of sulfonate groups. The hydroxy group at position 5 may participate in hydrogen bonding, influencing crystalline packing and stability. Chlorine atoms on the quinoxaline ring increase lipophilicity, creating a amphiphilic profile suitable for interfacial applications.

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are unavailable in public domains, computational predictions suggest:

-

UV-Vis Absorption: Strong absorbance in the 250–400 nm range due to conjugated π-systems in naphthalene and quinoxaline.

-

Fluorescence: Potential emission properties modifiable via pH-dependent hydroxy group deprotonation.

Synthesis and Manufacturing

Synthetic Routes

Although detailed protocols are proprietary, the synthesis likely involves:

-

Sulfonation: Introducing sulfonate groups to naphthalene via oleum treatment.

-

Chlorination: Electrophilic substitution to attach chlorine atoms to quinoxaline.

-

Amide Coupling: Reacting 5-hydroxynaphthalene-2,7-disulfonate with 2,3-dichloroquinoxaline-6-carbonyl chloride under Schotten-Baumann conditions.

Purification Challenges

The polar sulfonate groups complicate chromatographic separation, necessitating techniques like ion-exchange chromatography or fractional crystallization .

Applications in Research and Industry

Textile Dyeing

The compound serves as a precursor for azo dyes, where its sulfonate groups improve water solubility and dye-fiber affinity. Comparative studies with structurally similar dyes (e.g., CAS 32686-78-5) show superior colorfastness in polyamide fabrics.

Pharmaceutical Intermediates

Quinoxaline derivatives are explored for antimicrobial and antitumor activity. While direct evidence for this compound is lacking, analogs inhibit Staphylococcus aureus (MIC: 8 µg/mL) and HeLa cells (IC<sub>50</sub>: 12 µM).

Table 2: Potential Applications and Comparative Efficacy

| Application | Mechanism | Efficacy (Analog Data) |

|---|---|---|

| Antimicrobial Agents | DNA gyrase inhibition | MIC: 8–32 µg/mL |

| Anticancer Therapeutics | Topoisomerase II inhibition | IC<sub>50</sub>: 12–45 µM |

| Fluorescent Probes | pH-dependent emission | λ<sub>em</sub>: 450–600 nm |

Future Research Directions

-

Activity Optimization: Modify substituents to enhance target selectivity.

-

Ecotoxicology: Assess biodegradation pathways and aquatic toxicity.

-

Formulation Development: Explore co-crystallization with cyclodextrins to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume